

Application Notes and Protocols for LLY-283 in a Mouse Xenograft Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LLY-283 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including RNA processing, signal transduction, and transcriptional regulation.[1][2][3] PRMT5 is a type II arginine methyltransferase that catalyzes the formation of symmetric dimethylarginine on target proteins.[1] **LLY-283** exerts its inhibitory effect by binding to the S-adenosyl methionine (SAM) pocket of PRMT5.[4] Due to the elevated expression of PRMT5 in various cancers, it has emerged as a promising therapeutic target.[1][2] **LLY-283** has demonstrated significant antitumor activity in preclinical mouse xenograft models, making it a valuable tool for cancer research.[1][2][4]

These application notes provide a detailed protocol for utilizing **LLY-283** in a subcutaneous A375 human melanoma mouse xenograft model, based on published preclinical data.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of **LLY-283**.

Table 1: In Vitro Activity of LLY-283



Parameter	Cell Line	Value	Reference
PRMT5 Enzymatic Inhibition (IC50)	-	22 ± 3 nM	[1]
Cellular PRMT5 Inhibition (IC₅o)	MCF7	25 ± 1 nM	[1]
MDM4 Splicing Inhibition (EC50)	A375	37 ± 3 nM	[1]
Anti-proliferative Activity (IC50)	A375	46 ± 5 nM	[1]

Table 2: In Vivo Study Parameters for **LLY-283** in A375 Xenograft Model

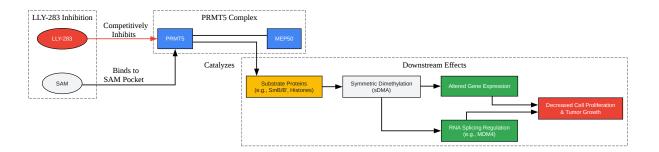
Parameter	Value	Reference
Animal Model		
Mouse Strain	Severe Combined Immunodeficiency (SCID)	[1]
Xenograft		
Cell Line	A375 (Human Melanoma)	[1]
Treatment		
Compound	LLY-283	[1]
Dosage	20 mg/kg	[1]
Route of Administration	Oral (gavage)	[4]
Dosing Schedule	Once daily (QD)	[1]
Treatment Duration	28 days	[1]
Outcome		
Result	Statistically significant tumor growth inhibition	[1]



Table 3: Summary of **LLY-283** Mouse Pharmacokinetics (Single Oral Dose)

Dose	Key Observation	Reference
10 mg/kg	Unbound Cmax exceeds the cellular MDM4 IC50 value	[1]

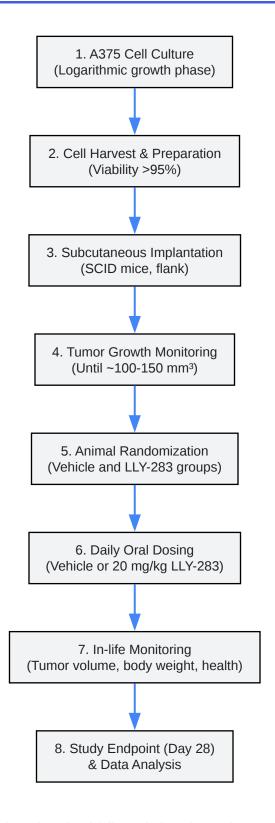
Signaling Pathway and Experimental Workflow



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Caption: LLY-283 inhibits PRMT5, blocking downstream methylation and cellular proliferation.





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References

- 1. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
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